molecular formula C19H18BrN3O3 B277087 N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277087
M. Wt: 416.3 g/mol
InChI Key: ZFAWJFZWYFEMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as BPO-27, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of oxadiazole derivatives, which have been shown to possess various pharmacological activities.

Mechanism of Action

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its anticancer effects by targeting the mitochondria of cancer cells. It induces the release of cytochrome c from the mitochondria, which activates the caspase cascade and leads to apoptosis. N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have low toxicity and high selectivity towards cancer cells. In addition to its anticancer effects, N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is its low toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, its efficacy and safety in vivo have not been fully established, and further studies are needed to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in vivo.

Synthesis Methods

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be synthesized through a multi-step process starting from 4-bromobenzaldehyde, 2-methoxybenzoyl hydrazine, and 4-bromobutanoyl chloride. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.

Scientific Research Applications

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C19H18BrN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)

InChI Key

ZFAWJFZWYFEMLD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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